α2-Adrenoceptor Binding Affinity and Functional Agonist Activity: CBG vs. CBD
In a direct radioligand binding study, CBG displaced [3H]RX821002 from human recombinant α2A-adrenoceptors with a Ki of 0.5 nM, while CBD displayed negligible affinity (Ki >10,000 nM). In the same study, CBG acted as a full α2A-adrenoceptor agonist in a [35S]GTPγS functional assay (EC50 = 20.6 nM), an effect completely blocked by the selective antagonist yohimbine; CBD showed no agonist activity [1].
| Evidence Dimension | Binding affinity (Ki) and functional agonism at human α2A-adrenoceptor |
|---|---|
| Target Compound Data | Ki = 0.5 nM; EC50 (GTPγS) = 20.6 nM |
| Comparator Or Baseline | CBD: Ki >10,000 nM (no significant binding); no functional agonist activity |
| Quantified Difference | >20,000-fold higher binding affinity for CBG; exclusive functional agonism by CBG |
| Conditions | CHO cells stably expressing human α2A-adrenoceptors; [3H]RX821002 displacement and [35S]GTPγS binding assays |
Why This Matters
For projects targeting α2-adrenoceptor-mediated analgesia, sedation, or blood pressure modulation, only CBG provides the necessary high-potency engagement; CBD is functionally inert at this receptor.
- [1] Cascio, M.G., Gauson, L.A., Stevenson, L.A., Ross, R.A., Pertwee, R.G. (2010) Evidence that the plant cannabinoid cannabigerol is a highly potent α2-adrenoceptor agonist and moderately potent 5-HT1A receptor antagonist. British Journal of Pharmacology, 159(1), 129–141. View Source
